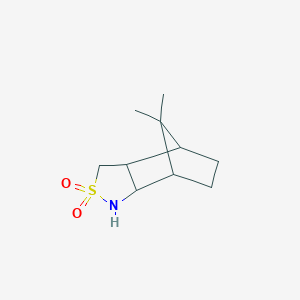

(-)-10,2-樟脑磺酰胺

描述

(1S,2R,4R)-(− )-2,10-Camphorsultam may be employed as a chiral probe for the optical resolution by HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids.

科学研究应用

手性探针用于光学分辨和立体化学确定

- (-)-10,2-樟脑磺酰胺是一种有价值的手性探针,用于通过HPLC进行光学分辨和X射线晶体学确定羧酸的绝对立体化学,有助于理解分子结构 (Harada, Soutome, Murai, & Uda, 1993)。

手性辅助剂在不对称合成中的应用

- 它被广泛用作不对称合成中的手性辅助剂,在烷基化、烯丙基化、环加成等各种反应中证明其有效性。这使其成为通过全合成对天然产物进行立体选择性构建的强大工具 (Heravi & Zadsirjan, 2014)。

N-(2-炔酰基)衍生物的制备

- 它促进了手性2-炔酸酯衍生物的合成,这是药物和有机化学中的重要过程 (Fonquerna, Moyano, Pericàs, & Riera, 1997)。

特定化合物的不对称合成

- 该化合物已被用于特定衍生物的不对称合成和晶体结构分析,如N-[(3R)-3-环己基]-3-苯基丙酰基]丁烷-10,2-磺酰胺,为分子几何和相互作用提供了见解 (Cao & Xiu-Fang, 2011)。

在阿尔茨海默病研究中的应用

- 它在(R)-2-丙基辛酸的大规模合成中发挥了作用,这是一种新型治疗阿尔茨海默病的药物。这突显了它在新药治疗开发中的重要性 (Hasegawa & Yamamoto, 2000)。

多组分合成催化

- 它被用于多组分合成过程,如Ag(I)催化的吡咯烷合成,展示了它在促进复杂化学反应中的多功能性 (Garner, Kaniskan, Hu, Youngs, & Panzner, 2006)。

光谱和对接性质

- 研究还探讨了它在医学领域的潜力,重点关注其结构、光谱特性和分子对接性质,突显了它在药物设计和发现中的相关性 (Sangeetha, Mullainathan, Muthu, Rajaraman, Saral, & Selvakumari, 2020)。

氨基酸的合成

- 它有助于特定氨基酸的合成,展示了它在生物有机化学和制药化合物开发中的作用 (Singh, Rao, & Pennington, 2004)。

属性

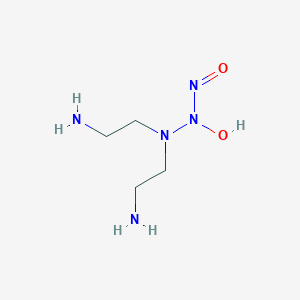

IUPAC Name |

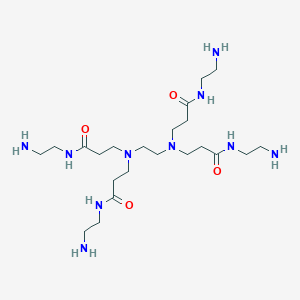

10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFYOCYXHWUKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C3C2CS(=O)(=O)N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915411 | |

| Record name | 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94594-90-8 | |

| Record name | (2R)-Bornane-10,2-sultam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094594908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (2R)-Bornane-10,2-sultam?

A1: The molecular formula is C10H17NO2S and the molecular weight is 215.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the optical rotation values are available for both enantiomers. The (−)-d-(2R) enantiomer has [α]D20 −31±1° (CHCl3, c 2.3), while the (+)-l-(2S) enantiomer has [α]D20 +34±1° (EtOH, c 1.00). []

Q3: Is (2R)-Bornane-10,2-sultam stable under standard conditions?

A3: Yes, it is stable indefinitely at ambient temperature in a sealed container. []

Q4: What is the solubility profile of (2R)-Bornane-10,2-sultam?

A4: It is soluble in most organic solvents. []

Q5: How is (2R)-Bornane-10,2-sultam used in asymmetric synthesis?

A5: It acts as a chiral auxiliary. This means it is temporarily attached to a molecule and then removed, allowing chemists to introduce chirality selectively. Its rigid structure and the presence of the sulfonamide group create a well-defined chiral environment, influencing the stereochemical outcome of reactions at nearby sites. [, ]

Q6: What types of reactions can be performed using (2R)-Bornane-10,2-sultam as a chiral auxiliary?

A6: Numerous reactions benefit from this chiral auxiliary, including:

- Diels-Alder Reactions: [4+2] Cycloadditions proceed with high diastereoselectivity, especially with N-enoyl derivatives. [, , , , , ]

- 1,3-Dipolar Cycloadditions: Chiral nitrile oxide derivatives show good diastereoselectivity in reactions with various dipolarophiles. [, , ]

- Nucleophilic Additions: Grignard reagents, cuprates, and allylsilanes add to N-glyoxyloyl derivatives with excellent diastereoselectivity. [, , ]

- Alkylations and Aldol Reactions: Enolates of N-acyl derivatives undergo stereoselective alkylations and aldol reactions. This is particularly useful for α-amino acid synthesis. [, ]

Q7: How does the structure of (2R)-Bornane-10,2-sultam contribute to its effectiveness as a chiral auxiliary?

A7: The rigid bornane skeleton and the sulfonamide group create a sterically hindered environment, forcing reacting partners to approach from a specific direction. This leads to high diastereoselectivity in many reactions.

Q8: Have any structural modifications of (2R)-Bornane-10,2-sultam been explored?

A8: Yes, researchers have investigated other chiral auxiliaries with different structural features, such as (2R)-bornane-10,2-cyclohydrazide and (2R)-fenchane-8,2-sultam, to compare their reactivity and selectivity in specific reactions. [, ]

Q9: Can you provide specific examples of using (2R)-Bornane-10,2-sultam in the synthesis of complex molecules?

A9: Absolutely! Here are a few notable examples:

- Synthesis of (S)-1,2-Pentanediol: The diastereoselective addition of allyltrimethylsilane to N-glyoxyloyl-(2R)-bornane-10,2-sultam provides a key intermediate in the synthesis of this chiral diol. []

- Formal Synthesis of Compactin and Mevinolin: The [4+2] cycloaddition of 1-methoxybuta-1,3-diene to N-glyoxyloyl-(2R)-bornane-10,2-sultam constitutes a crucial step in the formal synthesis of these cholesterol-lowering agents. []

- Preparation of α-Deuteriated Boc-L-amino acids: (2R)-Bornane-10,2-sultam plays a critical role in the synthesis of enantiopure α-deuteriated amino acids, which are important tools in peptide research. []

- Synthesis of Optically Active Octanoic Acid Derivatives: This chiral auxiliary is employed in the synthesis of various optically active octanoic acid derivatives, showcasing its versatility in targeting different compound classes. []

Q10: What precautions should be taken when handling (2R)-Bornane-10,2-sultam?

A10: While its toxicity is unknown, standard laboratory safety procedures should be followed, including using appropriate personal protective equipment and working in a well-ventilated area. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)